molecular formula C18H15ClN4O2 B2928125 (Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285613-51-5

(Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2928125
CAS No.: 1285613-51-5
M. Wt: 354.79
InChI Key: VIZFIOWQPKIHPQ-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Protection

One significant application involves corrosion protection, where similar carbohydrazide-pyrazole compounds have been investigated for their ability to protect mild steel in acidic environments. A study demonstrated that these compounds, at optimal concentrations, exhibited high inhibition efficiency, attributed to the formation of a protective layer on the metal surface. The adsorption behavior and efficiency were further supported by computational methods, including Density Functional Theory (DFT) and Monte Carlo simulations (Paul, Yadav, & Obot, 2020).

Antiviral and Cytotoxic Activities

Research on pyrazole and isoxazole-based heterocycles, including derivatives of the compound , showed potential antiviral activity against Herpes simplex virus type-1 (HSV-1) and cytotoxic activities. These findings highlight the compound's relevance in developing novel antiviral agents and cancer therapeutics (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Molecular Docking Studies

Vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies of related carbohydrazide compounds provided insights into their biological importance. Theoretical analyses predicted the potential of these compounds as inhibitors against specific protein targets, offering a pathway for the development of new therapeutic agents (Pillai, Menon, Mary, Armaković, Armaković, & Panicker, 2017).

Anti-diabetic Potential

A novel synthesis and characterization study of a similar compound revealed its in vitro anti-diabetic potential against α-glucosidase and α-amylase enzymes. Molecular docking studies further supported its efficacy, suggesting its utility in developing new anti-diabetic medications (Karrouchi, Fettach, Anouar, Tüzün, Radi, Alharthi, Ghabbour, Mabkhot, Faouzi, Ansar, & Garcia, 2021).

Antimicrobial and Anticancer Agents

Synthesis and pharmacological evaluation of thiadiazoles and thiazoles incorporating pyrazole moiety showed promising anticancer activities. This research underscores the compound's application in developing new anticancer agents with specific effectiveness against breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014).

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-11(13-3-2-4-15(24)9-13)20-23-18(25)17-10-16(21-22-17)12-5-7-14(19)8-6-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZFIOWQPKIHPQ-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.